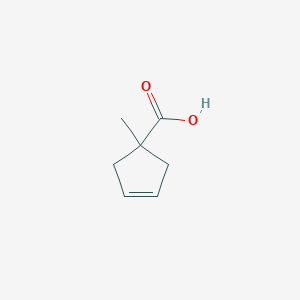

1-Methylcyclopent-3-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

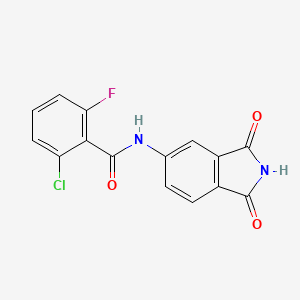

1-Methylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It is used as an intermediate in the production of various other compounds .

Molecular Structure Analysis

The molecular structure of 1-Methylcyclopent-3-ene-1-carboxylic acid consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The exact structure can be determined using various spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactions involving 1-Methylcyclopent-3-ene-1-carboxylic acid are complex and can vary depending on the conditions and the presence of other reactants . Detailed analysis of these reactions can be found in various scientific publications .

Physical And Chemical Properties Analysis

1-Methylcyclopent-3-ene-1-carboxylic acid is a clear colorless to slightly yellow liquid . It has a molecular weight of 126.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be determined experimentally .

Applications De Recherche Scientifique

Building Blocks for Bifunctional Cyclic Trifluoromethyl Compounds

1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, particularly 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, have been synthesized and applied as new trifluoromethylated cyclic building blocks. These derivatives are synthesized from either pentafluorodithiopropanoic ester or trifluoropropanoic acid, highlighting their versatility and potential in organic synthesis. The derivatives serve as platforms for producing various difunctional trifluoromethylcyclopentane derivatives, indicating their utility in developing multifaceted organic compounds (Grellepois et al., 2012).

Nucleophilic Catalysis in Esterification

The compound has been involved in nucleophilic catalysis, particularly in the esterification of carboxylic acids with dimethyl carbonate (DMC). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is found to be an effective nucleophilic catalyst in this reaction, with a proposed mechanism involving N-acylation of DBU with DMC to form a carbamate intermediate. This discovery is significant for synthesizing methyl esters containing acid-sensitive functionalities, demonstrating the compound's role in facilitating complex chemical transformations (Shieh et al., 2002).

Efficient Synthesis of Valuable Intermediates

1-Methylcyclopent-3-ene-1-carboxylic acid derivatives have also been efficiently synthesized on a multigram scale. One notable synthesis is that of 1-aminocyclopent-3-ene-1-carboxylic acid, which demonstrates a high overall yield of 80%. The process leverages the high reactivity and accessibility of the starting materials, showcasing the compound's importance in producing valuable intermediates for further chemical applications (Casabona & Cativiela, 2006).

Functionalization with Polar Groups

Research has explored the functionalization of certain siloxanes (e.g., 1,3-divinyltetramethyldisiloxane) with carboxyl groups by adding 1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, indicating the compound's utility in introducing polar functionalities. This functionalization imparts amphiphilic character to the resulting compounds, suggesting potential applications in creating self-assembling materials and solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).

Propriétés

IUPAC Name |

1-methylcyclopent-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNHBZBGAUUXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcyclopent-3-ene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)

![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)

![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)

![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)

![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)